

Beyond the Proton: A Strategic Guide to Orthogonal Structure Confirmation

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Compound of Interest

Compound Name: 4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

CAS No.: 70111-45-4

Cat. No.: B1621539

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Executive Summary: The Cost of Assumption

In drug discovery, structural misassignment is a silent failure mode that can invalidate years of biological data. While 1D ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">

¹H NMR is the daily workhorse of the synthetic chemist, it is prone to ambiguity—particularly regarding regioisomerism, stereochemistry, and unexpected rearrangements. This guide moves beyond routine characterization, presenting a rigorous, orthogonal approach to structure confirmation.[1] By triangulating data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-Ray Diffraction (SC-XRD), researchers can establish a self-validating structural proof that meets the highest standards of scientific integrity and ICH Q6A regulatory expectations.

Part 1: The Hierarchy of Structural Evidence

To ensure "Assignment Confidence," we must categorize evidence by its probative value. A single method is rarely sufficient for novel chemical entities (NCEs).

Tier	Evidence Level	Methodology	Limitation
Gold Standard	Absolute Configuration	SC-XRD	Requires suitable crystal; static snapshot only.
Silver Standard	Connectivity & Space	2D NMR (HMBC + NOESY)	Inferred geometry; requires interpretation; solvent effects.
Bronze Standard	Composition & Fragments	HRMS + MS/MS	No spatial info; isomers often indistinguishable.
Routine	Functional Group Check	1D NMR + IR	High ambiguity for regioisomers and stereocenters.

Part 2: Comparative Analysis of Orthogonal Modalities

The following analysis contrasts the three pillars of structure confirmation. The "Senior Scientist" perspective focuses not just on what they do, but where they fail.

1. Nuclear Magnetic Resonance (NMR)[\[2\]](#)[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Role: The map maker. Establishes atom-to-atom connectivity (HMBC) and spatial proximity (NOESY).
- The Blind Spot: NMR represents an ensemble average in solution. It struggles with quaternary carbons (if relaxation is slow), overlapping signals in complex macrocycles, and "silent" symmetry elements that mask isomerism.
- Critical Advantage: It is the only method that validates the structure in solution, which is the relevant state for biological assays.

2. High-Resolution Mass Spectrometry (HRMS)

- Role: The accountant. Validates the elemental formula with <5 ppm error and isotopic pattern matching.

- The Blind Spot: It cannot distinguish between regioisomers (e.g., N-methylation sites on a triazole) or stereoisomers. A correct mass does not equal a correct structure.
- Critical Advantage: Unmatched sensitivity. It detects trace impurities and confirms the presence of halogens/metals via isotopic envelopes.

3. Single Crystal X-Ray Diffraction (SC-XRD)

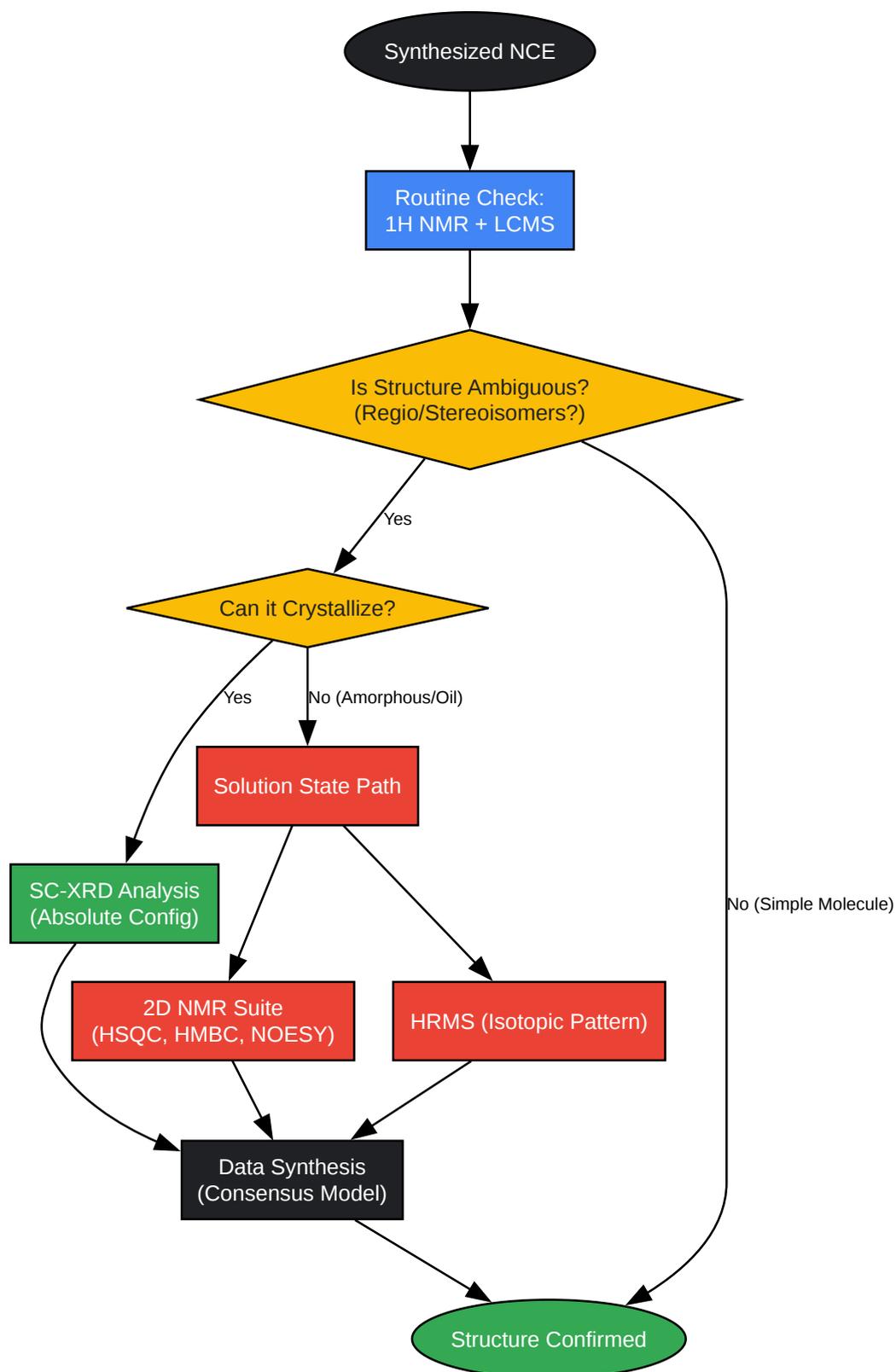
- Role: The camera. Provides a direct image of electron density, yielding bond lengths, angles, and absolute stereochemistry (anomalous dispersion).
- The Blind Spot: "Crystal packing forces" can induce conformations that do not exist in solution. Furthermore, the crystal analyzed may be a minor impurity that crystallized preferentially over the amorphous bulk product.
- Critical Advantage: It is the ultimate arbiter of stereochemistry and arguably the only method that requires zero "interpretation" of spectral proxies.

Summary of Operational Metrics

Feature	High-Field NMR (600 MHz)	HRMS (Q- TOF/Orbitrap)	SC-XRD
Sample State	Solution (d-solvent)	Solution (volatile)	Solid (Single Crystal)
Sample Req.	2–10 mg	< 0.1 mg	0.1–0.5 mm crystal
Time to Result	1–4 Hours (2D set)	< 10 Minutes	2–24 Hours
Isomer Distinction	High (Spatial/Magnetic)	Low (Fragmentation only)	Absolute
Destructive?	No	Yes (Trace amount)	No

Part 3: The Confirmation Workflow (Logic Map)

The following diagram illustrates the decision logic for confirming a complex NCE structure.



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Figure 1: Decision tree for structural confirmation. Note the divergence based on physical state (crystalline vs. amorphous) and the convergence of orthogonal data for final assignment.

Part 4: Detailed Experimental Protocols

To move beyond "standard practice," these protocols emphasize parameters often overlooked that are critical for rigorous confirmation.

Protocol A: Phase-Sensitive 2D NOESY (The Spatial Validator)

Target: Distinguishing regioisomers or relative stereochemistry.

Rationale: The Nuclear Overhauser Effect (NOE) depends on the inverse sixth power of the distance (

) between nuclei.^[9] It is the only NMR method that "sees" through space rather than through bonds.

- Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL of high-quality deuterated solvent (e.g., DMSO-
or CDCl₃). Crucial: Filter the solution through a cotton plug into the NMR tube to remove particulates that ruin field homogeneity. Degassing (bubbling with
for 5 mins) is recommended to remove paramagnetic oxygen, enhancing relaxation times ().
- Pulse Sequence: Select a phase-sensitive NOESY sequence (e.g., noesygp₂pp₂ on Bruker systems).
- Parameter Optimization:
 - Mixing Time (): This is the variable that determines "how far" you see.
 - Small Molecules (< 600 Da): Set

to 500–800 ms. (Small molecules tumble fast; NOE build-up is slow).

- Mid-size/Macrocycles (> 1000 Da): Set

to 200–300 ms.^[10]

- Relaxation Delay (

): Set to at least

(typically 2–3 seconds) to ensure quantitative accuracy.

- Acquisition: Acquire 2048 (

)

256 (

) points. Number of scans (NS) should be 16 or 32 to resolve weak spatial correlations.

- Self-Validation Check:

- Phasing: Diagonal peaks should be negative (for small molecules) and cross-peaks positive (or vice versa depending on software). If diagonal and cross-peaks have the same sign for a small molecule, you may be seeing "spin diffusion" (mixing time too long) or Exchange (EXSY), not true NOE.

- Symmetry: The spectrum must be symmetric across the diagonal. Asymmetric noise indicates thermal instability or instrument drift.

Protocol B: HRMS with Isotopic Pattern Matching

Target: Confirming elemental composition and presence of heteroatoms.

Rationale: A mass error of < 5 ppm is necessary but not sufficient. You must validate the isotopic envelope (relative abundance of

C,

S,

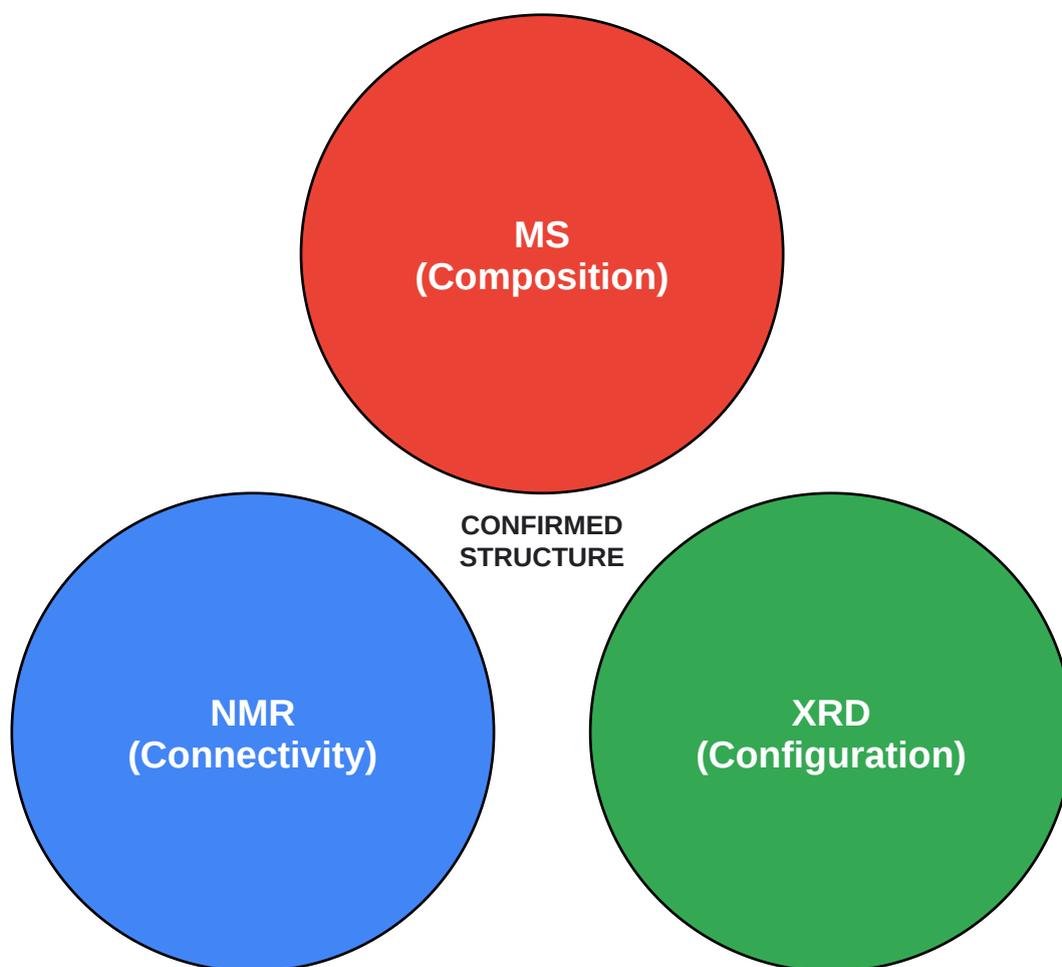
Cl) to rule out isobaric interferences.

- System Setup: ESI-QTOF or Orbitrap MS.
- Calibration: Perform external calibration immediately prior to run using a standard tuning mix (e.g., NaCsl or commercial Calmix). Mass accuracy must be verified to be < 2 ppm.
- Method:
 - Inject sample (1 µg/mL in MeOH/Water + 0.1% Formic Acid) via direct infusion or UPLC.
 - Acquire data in Profile Mode (not Centroid) to preserve peak shape for isotopic analysis.
 - Set resolution > 20,000 FWHM.
- Data Analysis (The Orthogonal Step):
 - Generate a theoretical isotopic distribution for your proposed formula.
 - Overlay the theoretical pattern on the experimental spectrum.
 - Criteria: The monoisotopic peak must match < 5 ppm. The M+1 (C) and M+2 (S/Cl/Br) peaks must match relative intensity within 10%.
 - Self-Validation: If the mass is correct but the M+1 intensity is off by >20%, your proposed formula is incorrect (likely a co-eluting impurity or incorrect carbon count).

Part 5: Data Synthesis and Reporting

When publishing or filing regulatory documents (IND/NDA), data must be presented to show convergence.

The "Confidence Venn"



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Figure 2: The convergence of orthogonal methods. A robust structure assignment resides only in the center intersection.

Comparison of Structural "Blind Spots"[8]

Scenario	1D NMR Only	1D NMR + HRMS	Full Orthogonal (2D NMR + XRD)
N-Alkylation Regioisomer	High Risk. Chemical shift changes are subtle and often misleading.	High Risk. Isomers have identical mass and fragmentation.	Resolved. HMBC shows 3-bond coupling to specific ring carbons; XRD confirms lattice position.
Enantiomer Check	Fail. Enantiomers are NMR silent in achiral solvents.	Fail. Identical Mass.	Resolved. XRD (anomalous dispersion) or Chiral HPLC + CD.
Unexpected Salt Form	Medium Risk. Counter-ion might be missed if not containing protons.	Medium Risk. Salts dissociate in MS source.	Resolved. XRD identifies counter-ion and stoichiometry.

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